Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate
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Overview
Description
Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate is an organic compound that features a unique structure with two 4-fluorobenzyl groups attached to a central oxobutanoate moiety
Mechanism of Action
Target of Action
The compound contains a fluorobenzyl group, which is often used in medicinal chemistry due to its ability to enhance binding affinity, selectivity, and metabolic stability . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Fluorobenzyl groups can participate in π-π stacking interactions with aromatic amino acids in the binding site of a target protein .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with fluorobenzyl groups can potentially influence a wide range of pathways due to their versatile binding properties .
Pharmacokinetics
Fluorine atoms can enhance the metabolic stability of a compound, potentially affecting its absorption, distribution, metabolism, and excretion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound should be stored in a well-ventilated place, kept cool, and stored in a corrosive resistant container with a resistant inner liner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-fluorobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate
- Ethyl 2,2-bis(4-methylbenzyl)-3-oxobutanoate
- Ethyl 2,2-bis(4-methoxybenzyl)-3-oxobutanoate
Uniqueness
Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate is unique due to the presence of fluorine atoms in its structure. Fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to interact with specific molecular targets.
Properties
IUPAC Name |
ethyl 2,2-bis[(4-fluorophenyl)methyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2O3/c1-3-25-19(24)20(14(2)23,12-15-4-8-17(21)9-5-15)13-16-6-10-18(22)11-7-16/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIJZPDFFKHWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)(CC2=CC=C(C=C2)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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